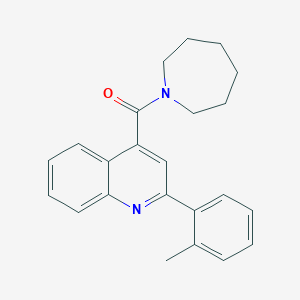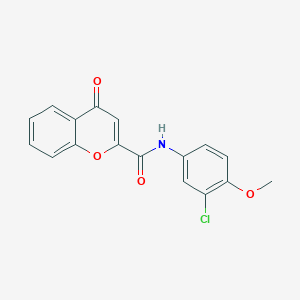
N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea, also known as APTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APTU is a thiourea derivative that has been synthesized by several methods and has been found to possess unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood, but it has been suggested that it may act by inhibiting enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and 5-LOX enzymes, the modulation of the immune system, and the induction of apoptosis in cancer cells. N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has also been found to exhibit anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea in lab experiments is its ability to selectively target specific enzymes and pathways, making it a useful tool for studying various biological processes. However, N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea's limited solubility in water and low bioavailability may pose challenges in its use in vivo.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea, including its potential use in drug development for various diseases such as cancer and autoimmune disorders. Further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea and its effects on various biological pathways. The development of more efficient synthesis methods and modifications of N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea's chemical structure may also lead to the discovery of new compounds with enhanced therapeutic potential.
Méthodes De Synthèse
N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized by several methods, including the reaction of 3-acetylphenyl isothiocyanate with 2-pyridinemethanamine in the presence of a base. Another method involves the reaction of 3-acetylphenyl isothiocyanate with 2-pyridinecarboxaldehyde in the presence of a base. Both methods result in the formation of N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea, which is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has been studied extensively for its potential applications in various fields, including medicinal chemistry, biology, and agriculture. N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for drug development. N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has also been studied for its role in modulating the immune system and its potential use in treating autoimmune diseases.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)12-5-4-7-13(9-12)18-15(20)17-10-14-6-2-3-8-16-14/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZGCZPZFWLIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-thienyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5771063.png)
![2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5771064.png)
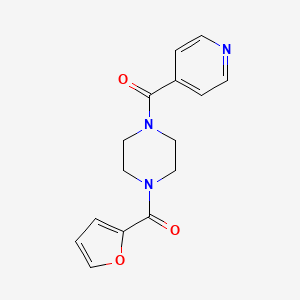
![4-[(4-ethylphenyl)carbonothioyl]morpholine](/img/structure/B5771069.png)
![N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5771072.png)
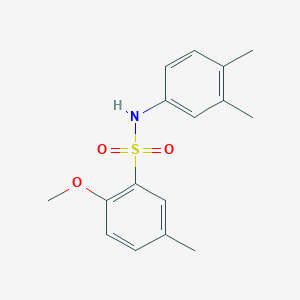

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5771096.png)
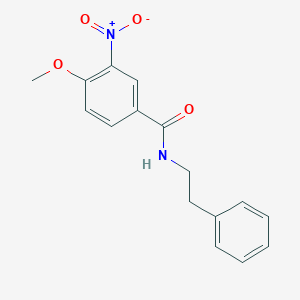
![N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5771100.png)
